molecular formula C10H13NO3 B151291 (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid CAS No. 59554-14-2

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

Cat. No. B151291
CAS RN: 59554-14-2
M. Wt: 195.21 g/mol
InChI Key: LDSJMFGYNFIFRK-BDAKNGLRSA-N
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Description

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid is a chiral amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals, including HIV protease inhibitors and BACE 1 inhibitors. It is also a component of bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase, which has applications in medicinal chemistry .

Synthesis Analysis

The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and its stereoisomers has been achieved through various methods. One approach involves a highly diastereoselective cyanohydrin formation using (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethyl-aluminum . Another method employs a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination, using formaldehyde and alanine as starting materials . Additionally, a convenient preparation method using hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate with a molybdenum complex has been reported . Furthermore, enantiomerically pure isomers of the compound have been synthesized from D-glucono-δ-lactone, showcasing the versatility of starting materials for the synthesis of this amino acid .

Molecular Structure Analysis

The absolute structure of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid has been determined through X-ray crystallographic analysis. The configuration was confirmed by crystallizing the hydrobromide of its methyl ester and subjecting it to X-ray diffraction, which validated the experimental rule for the determination of configuration of α-amino-β-hydroxy acids . Additionally, the absolute structure determination of a related copper complex allowed the assignment of absolute configuration to a labile γ-oxo-α-aminoacid precursor .

Chemical Reactions Analysis

The compound has been shown to participate in various chemical reactions. For instance, upon deprotonation, it can act as a tridentate monoanionic chelating ligand, which reacts with copper nitrate to yield a mononuclear five-coordinate transition metal complex . This highlights its potential utility in coordination chemistry and as a ligand in metal complex formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid are influenced by its functional groups and stereochemistry. The compound's solubility, reactivity, and stability under different conditions are essential for its practical applications in synthesis and pharmaceutical development. While specific physical properties such as melting point and solubility are not detailed in the provided papers, the high yields and purity achieved in the synthesis methods suggest that the compound can be reliably produced and utilized in further chemical transformations .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a significant intermediate in synthesizing aminopeptidase N inhibitors like Bestatin, Phebestin, and Probestin. It has been synthesized through various routes, including amino acid protocols, organometallic methods, and enzyme routes, highlighting its potential for commercial application in drug development (Huang Yibo, 2013). Moreover, AHPBA forms structural key units of KMI derivatives, which are inhibitors of BACE 1 (β-secretase) and HIV protease, indicating its significant role in the development of treatments for diseases like Alzheimer's and HIV/AIDS (Jin Hwan Lee et al., 2006).

Quantum Computational and Spectroscopic Analysis

Detailed quantum computational and spectroscopic studies have been conducted on AHPBA and its derivatives. These studies encompass density functional theory calculations, vibrational frequencies analysis, and molecular docking methods, providing insights into the molecule’s structural, electronic, and reactive properties. This research has implications for drug identification and design, demonstrating AHPBA's versatility in pharmaceutical research (B. Raajaraman et al., 2019).

Synthesis for Potential Antimycobacterial Activity

AHPBA derivatives have been synthesized for potential antimycobacterial activities. The study of these derivatives shows that the presence of a free amino group at C2 and the sulfonamide moiety are essential for biological activity against M. tuberculosis, offering a pathway for developing new antimycobacterial agents (M. Moreth et al., 2014).

Environmental and Industrial Applications

In environmental science, AHPBA derivatives have been used in the analysis of microcystins, toxic compounds produced by cyanobacteria. The studies involve the oxidation of microcystins to produce AHPBA-related compounds, providing methods for evaluating environmental risks and water safety (Xingqiang Wu et al., 2008; 2009). Moreover, AHPBA has been utilized in the synthesis of novel corrosion inhibitors for industrial applications, such as in carbon steel protection used in oil installations, showcasing its utility beyond pharmaceuticals (Zainb Fadel & Qahtan A. Yousif, 2020).

Safety And Hazards

This compound should be handled with care to avoid skin and eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions of this compound could involve further exploration of its derivatives and their potential applications. For instance, its derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue , suggesting potential applications in the medical field.

properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974964
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

CAS RN

59554-14-2
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
Y MATSUOKA, S SATOH, T URUNO… - The Japanese Journal of …, 1988 - jstage.jst.go.jp
It has been accepted that the periaqueductal gray matter of the mid brain (PAG) and the reticular formation of the medulla oblongata in the brain stem have antinociceptive roles in the …
Number of citations: 4 www.jstage.jst.go.jp
M Hachisu, T Nakamura, H Kawashima, K Shitoh… - Life sciences, 1982 - Elsevier
The effects of nineteen AHPA derivatives were examined on morphine analgesia by tail-flick test in rats and on enkephalinase inhibition which was based on the formation of tyrosyl-…
Number of citations: 16 www.sciencedirect.com
H Nakamura, H SUDA, T TAKITA, T AOYAGI… - The Journal of …, 1976 - jstage.jst.go.jp
References 1) SUDA, H.; T. TAKITA, T. AOYAGI & H. UMEZAWA: The structure of bestatin. J. Antibiotics 29: 100.101, 1976 2) FUTAGAWA, S.; T. INUI & T. SHIBA: Nuclear magnetic …
Number of citations: 62 www.jstage.jst.go.jp
H KAYAHARA, J KURITA, I TOMIDA - 1981 - soar-ir.repo.nii.ac.jp
April 3e, 1981 The abbreviations follow IUPAC-IUB tentative rules as described in" The American Society of Biological Chemists Inc., RockvillePike, Bethesda Md." Additional …
Number of citations: 4 soar-ir.repo.nii.ac.jp
MC Chung, HK Chun, HJ Lee, YH Kho - BMB Reports, 1995 - koreascience.kr
In the course of screening for new aminopeptidase M inhibitors which were expected to be analgesic, immunopotentiating, or anti-metastatic agents, the novel synthetic substance MR-…
Number of citations: 4 koreascience.kr
R Nishizawa, T SAINO, M SUZUKI, T FUJII… - The Journal of …, 1983 - jstage.jst.go.jp
N-Acyl-a-aminoacetophenone and glyoxylic acid were allowed to react overnight in aqueous solu- tion at slight alkalinity to give Page 1 VOL. XXXVI NO. 6 THE JOURNAL OF …
Number of citations: 36 www.jstage.jst.go.jp
M Hachisu, T Nakamura, H Takahashi… - Japanese Journal of …, 1983 - Elsevier
D-Phe-AHPA, having actions of enkephalinase inhibition and enhancement of morphine analgesia, was tested to determine whether D-Phe-AHPA itself has analgesic activity. By the hot…
Number of citations: 0 www.sciencedirect.com
HJ Ha, YG Ahn, GS Lee - Tetrahedron: Asymmetry, 1999 - Elsevier
Asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a key component of the natural product bestatin and HIV protease inhibitors of KNI-272 and R-87366, has been …
Number of citations: 19 www.sciencedirect.com
H Suda, T TAKITA, T AOYAGI… - The Journal of …, 1976 - jstage.jst.go.jp
Sir: Bestatin is a specific inhibitor of aminopeptidase B and leucine aminopeptidase. l) It was isolated from a culture filtrate of Streptomyces olivoreticuli. Its structure was elucidated as [(…
Number of citations: 66 www.jstage.jst.go.jp
S Ishibuchi, T Nagatani, T Ishizuka… - Natural Product …, 1992 - Taylor & Francis
The title amino acids, (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid (AHMHA) and (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), are stereoselectively prepared …
Number of citations: 3 www.tandfonline.com

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